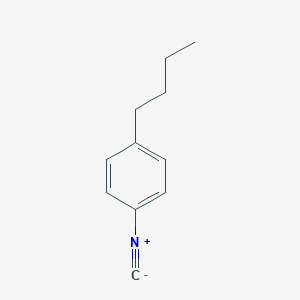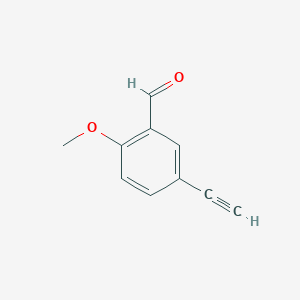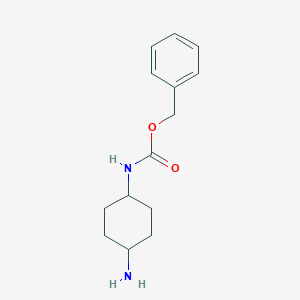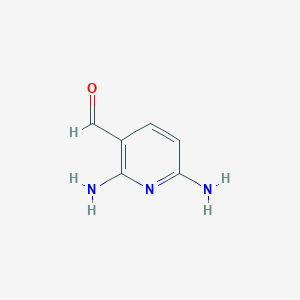
2,6-Diaminopyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminopyridine-3-carbaldehyde (DAPC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative with two amino groups and an aldehyde group attached to the 3-carbon atom.
Mecanismo De Acción
The mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde is not well understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
2,6-Diaminopyridine-3-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. 2,6-Diaminopyridine-3-carbaldehyde has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Diaminopyridine-3-carbaldehyde in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2,6-Diaminopyridine-3-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-Diaminopyridine-3-carbaldehyde. One area of interest is the development of new synthetic routes to 2,6-Diaminopyridine-3-carbaldehyde and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of 2,6-Diaminopyridine-3-carbaldehyde in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives is an important area of future research.
Conclusion
In conclusion, 2,6-Diaminopyridine-3-carbaldehyde is a chemical compound with unique properties that has been widely used in scientific research. It has several potential therapeutic applications and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2,6-Diaminopyridine-3-carbaldehyde and its derivatives and to investigate their potential therapeutic applications.
Métodos De Síntesis
2,6-Diaminopyridine-3-carbaldehyde can be synthesized by reacting 2,6-diaminopyridine with 3-formylsalicylic acid in the presence of a catalyst. The reaction yields 2,6-Diaminopyridine-3-carbaldehyde as a white crystalline solid with a melting point of 220-222°C. The purity of the compound can be confirmed by using techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
2,6-Diaminopyridine-3-carbaldehyde has been used in various scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2,6-Diaminopyridine-3-carbaldehyde has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
151510-21-3 |
|---|---|
Nombre del producto |
2,6-Diaminopyridine-3-carbaldehyde |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
Clave InChI |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
SMILES canónico |
C1=CC(=NC(=C1C=O)N)N |
Sinónimos |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



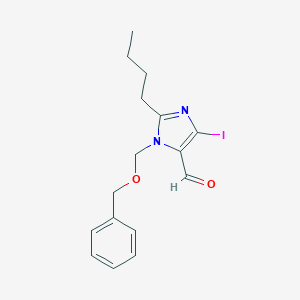
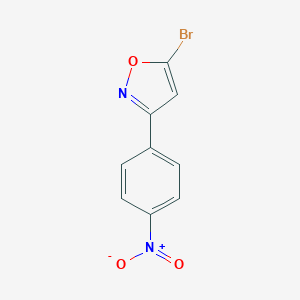
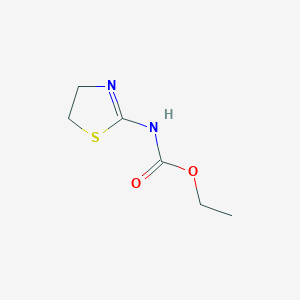
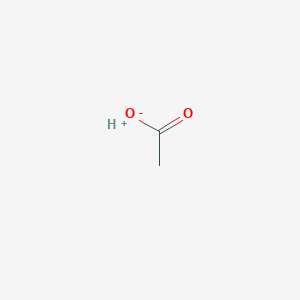
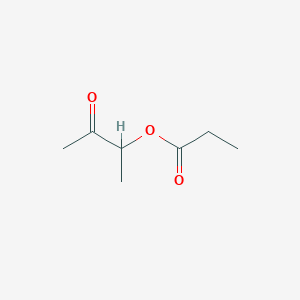
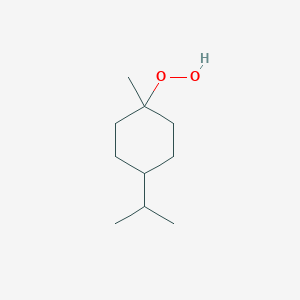
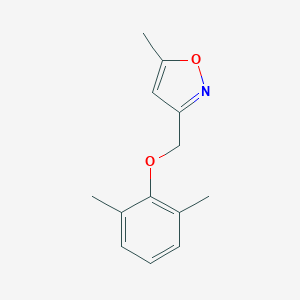
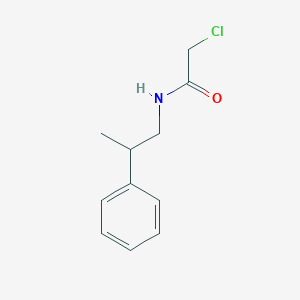
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
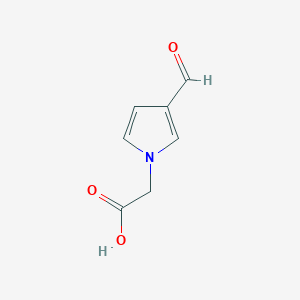
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
